2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde 2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012329
InChI: InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
SMILES:
Molecular Formula: C24H38O4
Molecular Weight: 390.6 g/mol

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde

CAS No.:

Cat. No.: VC16012329

Molecular Formula: C24H38O4

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde -

Specification

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
IUPAC Name 2,5-bis(2-ethylhexoxy)terephthalaldehyde
Standard InChI InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23-13-22(16-26)24(14-21(23)15-25)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3
Standard InChI Key NSFHSBIMIJDXPV-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)COC1=CC(=C(C=C1C=O)OCC(CC)CCCC)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,5-Bis((2-ethylhexyl)oxy)terephthalaldehyde belongs to the family of dialdehydes with ether-linked alkyl chains. The core structure consists of a benzene ring with aldehyde groups (-CHO) at the 1 and 4 positions and 2-ethylhexyloxy (-O-C8_8H17_{17}) groups at the 2 and 5 positions. The 2-ethylhexyl substituent introduces significant steric bulk and hydrophobicity, influencing solubility and reactivity.

The molecular formula C24H38O4\text{C}_{24}\text{H}_{38}\text{O}_{4} corresponds to a molecular weight of 390.56 g/mol. Exact mass calculations yield 390.277 Da, consistent with the presence of two 2-ethylhexyl chains (C8_8H17_{17}) and two aldehyde moieties .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,5-bis((2-ethylhexyl)oxy)terephthalaldehyde typically involves multi-step reactions:

  • Etherification:
    Terephthalaldehyde derivatives undergo Williamson ether synthesis with 2-ethylhexyl bromide in the presence of a base (e.g., K2_2CO3_3) to introduce the alkoxy groups. For example:

    C6H4(CHO)2+2C8H17BrBaseC6H4(O-C8H17)2(CHO)2+2HBr\text{C}_6\text{H}_4(\text{CHO})_2 + 2 \text{C}_8\text{H}_{17}\text{Br} \xrightarrow{\text{Base}} \text{C}_6\text{H}_4(\text{O-C}_8\text{H}_{17})_2(\text{CHO})_2 + 2 \text{HBr}

    This step requires careful control of reaction conditions to avoid over-alkylation.

  • Purification:
    Crude product is purified via column chromatography or recrystallization to isolate the target compound.

Industrial Scalability

Challenges in large-scale production include:

  • Side Reactions: Competing reactions at the aldehyde groups (e.g., oxidation or aldol condensation) necessitate inert atmospheres and low temperatures.

  • Cost of Raw Materials: 2-Ethylhexyl bromide and terephthalaldehyde precursors are relatively expensive, impacting economic feasibility .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC24H38O4\text{C}_{24}\text{H}_{38}\text{O}_{4}
Molecular Weight390.56 g/mol
SolubilitySoluble in THF, DCM, ethers; insoluble in water
Melting PointNot reported (likely <100°C)
Boiling PointDecomposes before boiling
LogP (Octanol-Water)~8.2 (estimated)

The compound’s hydrophobicity (LogP ~8.2) arises from its long alkyl chains, making it suitable for non-polar applications. Thermal instability above 150°C limits high-temperature uses .

Applications and Functional Relevance

Polymer Chemistry

The aldehyde groups enable crosslinking via Schiff base formation with amines, creating imine-linked polymers. Such materials find use in:

  • Self-Healing Materials: Dynamic imine bonds allow reversible network reformation.

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity.

Organic Electronics

Incorporation into π-conjugated systems enhances charge transport in:

  • Organic Photovoltaics (OPVs): As electron-deficient moieties in donor-acceptor copolymers.

  • Electroluminescent Devices: Aldehyde-functionalized monomers improve emissive layer stability .

Surfactants and Lubricants

The 2-ethylhexyl chains impart surface-active properties, enabling use as:

  • Nonionic Surfactants: Stabilizing emulsions in cosmetic formulations.

  • High-Temperature Lubricants: Reducing friction in mechanical systems .

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Differences
2,5-Bis(hexyloxy)terephthalaldehydeC20H30O4\text{C}_{20}\text{H}_{30}\text{O}_{4}Shorter alkyl chains (C6 vs. C8)
Bis(2-ethylhexyl) terephthalateC24H38O4\text{C}_{24}\text{H}_{38}\text{O}_{4}Ester groups instead of aldehydes
1,4-BenzenedicarboxaldehydeC8H6O2\text{C}_{8}\text{H}_{6}\text{O}_{2}No alkoxy substituents

Future Research Directions

  • Thermal Stability Enhancements: Derivatization to stabilize aldehyde groups.

  • Biological Activity Screening: Antimicrobial or anticancer potential via Schiff base complexes.

  • Green Synthesis Routes: Catalytic methods to reduce waste and energy consumption.

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